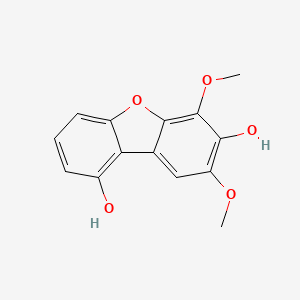

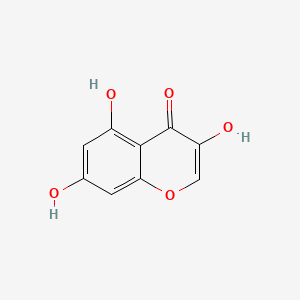

3,5,7-Trihydroxy-4H-1-benzopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

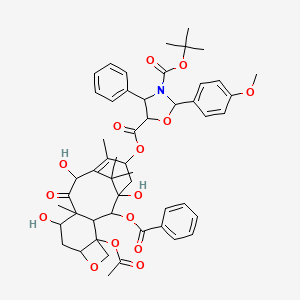

“3,5,7-Trihydroxy-4H-1-benzopyran-4-one” is also known as Quercetin . It is a flavonoid antioxidant found in fruits and vegetables . The empirical formula is C15H10O7 and it has a molecular weight of 302.24 .

A study on the synthesis and biochemical evaluation of Baicalein prodrugs, which are structurally similar to Quercetin, provides insights into the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of Quercetin includes a benzopyranone and a phenyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Quercetin has an empirical formula of C15H10O7 and a molecular weight of 302.24 . More detailed physical and chemical properties can be found in the NIST/TRC Web Thermo Tables .Applications De Recherche Scientifique

Immunomodulatory Effects : A compound structurally related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one was found to have significant effects on immune cells (Atta-ur-rahman et al., 2012).

Antiestrogen Properties : 2,3-Diaryl-1-benzopyran analogues, related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, have been evaluated for their estrogen receptor affinity and antiestrogen activities, showing potential as a new class of potent antiestrogens (A. Saeed et al., 1990).

Degradation Study : The peroxidatic transformation of quercetin, a derivative of 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, has been studied, leading to the identification of several reaction products (E. Miller & P. Schreier, 1985).

Anti-Cancer Effects in Hepatocellular Carcinoma : Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis and structurally similar to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, has shown anti-cancer activities in hepatocellular carcinoma through effects on cell proliferation, metastasis, apoptosis, and autophagy (B. Bie et al., 2017).

New Benzopyran Derivatives with Potential Biological Activities : New benzopyran derivatives structurally related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one have been identified, showing significant inhibitory activity for α-glucosidase (C. Yao et al., 2011).

Synthesis and Reactions of Chromone Derivatives : Studies on the synthesis and reactions of chromone derivatives, including 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, have been conducted, providing insights into the chemical properties and potential applications of these compounds (V. Szabó et al., 1986).

Flavonol-Based Fluorescent Probes : The unique properties of flavonols, including derivatives of 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, have been harnessed in the design of small-molecule fluorescent probes for diverse sensing applications (Tianyi Qin et al., 2021).

Quantitative Structure-Cytotoxicity Relationship : The structure-cytotoxicity relationship of chromone derivatives, related to 3,5,7-Trihydroxy-4H-1-benzopyran-4-one, has been investigated for potential use in designing anticancer drugs (Junko Nagai et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

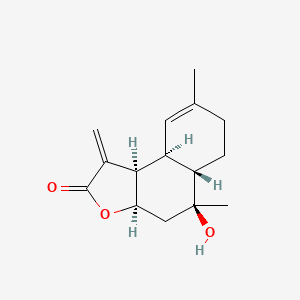

IUPAC Name |

3,5,7-trihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNMEZAXFKUCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,7-Trihydroxy-4H-1-benzopyran-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.